BenchChemオンラインストアへようこそ!

6-(4-Bromophenoxy)nicotinonitrile

Lipophilicity Drug design ADME prediction

6-(4-Bromophenoxy)nicotinonitrile (IUPAC: 6-(4-bromophenoxy)pyridine-3-carbonitrile; molecular formula C₁₂H₇BrN₂O; MW 275.10 g·mol⁻¹) is a brominated nicotinonitrile derivative distinguished by a para-bromophenoxy substituent at the 6‑position of the pyridine ring. Its predicted physicochemical profile includes a LogP of 3.51, topological polar surface area (TPSA) of 45.9 Ų, and a pKa of −0.84, positioning it as a moderately lipophilic, neutral heterocyclic scaffold with zero hydrogen‑bond donors and three acceptors.

Molecular Formula C12H7BrN2O
Molecular Weight 275.1 g/mol
CAS No. 1016772-13-6
Cat. No. B1325346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenoxy)nicotinonitrile
CAS1016772-13-6
Molecular FormulaC12H7BrN2O
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC=C(C=C2)C#N)Br
InChIInChI=1S/C12H7BrN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H
InChIKeyDEJCHHYJORWJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Bromophenoxy)nicotinonitrile (CAS 1016772-13-6): Core Properties for Preclinical Procurement & Chemical Sourcing


6-(4-Bromophenoxy)nicotinonitrile (IUPAC: 6-(4-bromophenoxy)pyridine-3-carbonitrile; molecular formula C₁₂H₇BrN₂O; MW 275.10 g·mol⁻¹) is a brominated nicotinonitrile derivative distinguished by a para-bromophenoxy substituent at the 6‑position of the pyridine ring . Its predicted physicochemical profile includes a LogP of 3.51, topological polar surface area (TPSA) of 45.9 Ų, and a pKa of −0.84, positioning it as a moderately lipophilic, neutral heterocyclic scaffold with zero hydrogen‑bond donors and three acceptors . The compound is exclusively supplied for research‑grade and further‑manufacturing use and is classified as harmful/irritant (GHS: H302+H312+H332‑H315‑H319‑H335) .

Why 6-(4-Bromophenoxy)nicotinonitrile Cannot Be Interchanged with Positional Isomers or Halogen Analogs


Nicotinonitrile derivatives bearing identical molecular formulae but differing substitution positions exhibit distinct solid‑state, electronic, and pharmacokinetic‑relevant properties that preclude simple interchange. The 6‑(4‑bromophenoxy) regioisomer possesses a unique combination of (i) a moderate LogP of 3.51, (ii) a TPSA of 45.9 Ų, and (iii) a para‑bromine handle for cross‑coupling chemistry . In contrast, the 2‑(4‑bromophenoxy) isomer presents as a crystalline solid with a melting point of 112–113 °C, indicating dramatically different lattice energy and solubility characteristics . The chloro analog, 6‑(4‑chlorophenoxy)nicotinonitrile, displays a lower LogP of 3.1 and a molecular weight reduced by 44.5 Da, which alters its lipophilicity, membrane permeability, and retention time in chromatographic purification [1]. These quantifiable divergences demand compound‑specific validation in any synthetic route or biological assay rather than generic class‑based substitution.

6-(4-Bromophenoxy)nicotinonitrile: Head‑to‑Head Physicochemical & Structural Differentiation Evidence


LogP Differentiation: 6-(4-Bromophenoxy)nicotinonitrile vs. 6-(4-Chlorophenoxy)nicotinonitrile

The target compound exhibits a predicted LogP of 3.51, which is 0.41 log units higher than that of its direct chloro analog (XLogP3‑AA = 3.1) [1]. This difference corresponds to a ~2.6‑fold increase in octanol‑water partition coefficient, indicating substantially greater lipophilicity that will influence membrane permeability, metabolic stability, and off‑target binding potential.

Lipophilicity Drug design ADME prediction

Molecular Weight & Heavy‑Atom Effect: Bromine vs. Chlorine in 6‑(4‑Halophenoxy)nicotinonitriles

The target compound has a molecular weight of 275.10 g·mol⁻¹ due to the presence of bromine (atomic mass 79.9 Da), which is 44.45 Da heavier than the chlorine analog (230.65 g·mol⁻¹) [1]. This mass increment, representing a 19% increase, provides a distinct isotopic signature (¹Br:⁸¹Br ≈ 1:1) that facilitates unambiguous identification by LC‑MS and serves as a heavy‑atom marker in X‑ray crystallography and anomalous dispersion phasing experiments.

Halogen bonding Crystallography Mass spectrometry detection

Positional Isomer Differentiation: 6‑(4‑Bromophenoxy)nicotinonitrile vs. 2‑(4‑Bromophenoxy)nicotinonitrile – Melting Point & Solid‑State Behavior

The 2‑(4‑bromophenoxy)nicotinonitrile positional isomer is a crystalline solid with a reported melting point of 112–113 °C (recrystallized from ethanol) . No melting point is reported for the 6‑substituted isomer across vendor databases, and it is typically supplied as a solid or semi‑solid requiring ambient storage, suggesting a significantly lower melting point and different crystal packing arrangement . This solid‑state divergence directly impacts solubility, dissolution rate, and formulation strategy.

Solid‑state chemistry Formulation Crystallinity

Topological Polar Surface Area (TPSA) Constraint: 6‑(4‑Bromophenoxy)nicotinonitrile vs. CNS Drug‑Like Thresholds

The target compound exhibits a TPSA of 45.9 Ų, which is well below the commonly accepted threshold of 60–70 Ų for central nervous system (CNS) penetration and aligns with the ≤90 Ų limit for oral bioavailability . This places the scaffold on the favorable side of the BBB‑permeability boundary, whereas many nicotinonitrile derivatives with additional polar substituents exceed 60 Ų and are predicted to be CNS‑restricted.

Blood‑brain barrier penetration CNS drug design Rational optimization

Predicted pKa & Hydrogen‑Bond Capacity: Implications for Salt Formation and Solubility Engineering

Both the 6‑ and 2‑(4‑bromophenoxy)nicotinonitrile isomers share a predicted pKa of −0.84 ± 0.22, indicating that the pyridine nitrogen is essentially non‑basic and will remain unprotonated across the entire physiologically relevant pH range (pH 1–8) . With zero hydrogen‑bond donors and three acceptors, the compound lacks the capacity for strong intermolecular hydrogen bonding, which limits crystalline salt formation with common pharmaceutical acids and necessitates alternative solubility‑enhancement strategies such as co‑solvency or amorphous dispersion.

Ionization state Salt screening pH‑dependent solubility

High‑Value Application Scenarios for 6-(4-Bromophenoxy)nicotinonitrile Driven by Quantitative Differentiation


Suzuki–Miyaura and Buchwald–Hartwig Cross‑Coupling Library Synthesis

The para‑bromine substituent serves as a versatile electrophilic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald, Ullmann, and Sonogashira), enabling rapid diversification of the nicotinonitrile core. The 19% higher molecular weight and distinct isotopic pattern facilitate reaction monitoring by LC‑MS, while the 6‑position attachment ensures that coupling products retain the nitrile group at the 3‑position for subsequent transformations. This regiospecific reactivity is not equivalently available from the 2‑ or 4‑substituted positional isomers, where the proximity of the coupling site to the pyridine nitrogen or nitrile may alter catalyst coordination geometry and reaction kinetics .

Fragment‑Based Drug Discovery (FBDD) Targeting CNS‑Penetrant Kinase Inhibitors

With a TPSA of 45.9 Ų—comfortably below the 60–70 Ų CNS‑penetration threshold—and a LogP of 3.51, this scaffold is ideally suited as a fragment hit or lead‑like starting point for CNS‑targeted kinase programs. The lack of hydrogen‑bond donors (HBD = 0) minimizes P‑glycoprotein recognition, while the three hydrogen‑bond acceptors (two from the ether oxygen and nitrile nitrogen, one from the pyridine nitrogen) provide sufficient polarity for target engagement. Procurement for fragment screening campaigns should prioritize this specific regioisomer over the 2‑isomer, whose higher melting point (112–113 °C) may indicate stronger crystal packing and consequently lower aqueous solubility under screening conditions .

Heavy‑Atom Derivatization for Macromolecular X‑ray Crystallography

The bromine atom provides anomalous scattering power (f″ ≈ 1.28 e⁻ at Cu Kα wavelength) suitable for single‑wavelength anomalous dispersion (SAD) phasing of protein–ligand co‑crystal structures. Compared to the chloro analog, the bromine derivative offers stronger phasing signal, and compared to iodo‑substituted analogs, it balances phasing power with reduced susceptibility to photoreduction during data collection. Researchers procuring this compound for crystallographic fragment screening can leverage the 1:1 ¹Br:⁸¹Br isotope ratio for unambiguous identification of bound ligand density, a feature absent in chlorine‑containing analogs .

Method Development Standards for Reverse‑Phase HPLC and LC‑MS/MS Bioanalysis

The combination of moderate lipophilicity (LogP 3.51), predictable MS fragmentation (distinctive Br isotope pattern), and absence of ionizable groups (pKa −0.84) makes this compound an excellent internal standard or method‑development probe for reverse‑phase chromatographic separations of brominated heterocycles. Its retention factor (k′) will be systematically higher than that of the chloro analog (ΔLogP = 0.41), allowing chromatographers to benchmark column performance and gradient elution conditions for a wide lipophilicity range within a single structural class .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Bromophenoxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.